molecular formula C20H15F6N3O3 B10968856 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide

Cat. No.: B10968856
M. Wt: 459.3 g/mol
InChI Key: CJRIQXVOWOTSMX-UHFFFAOYSA-N
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Description

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide is a complex organic compound that features a pyrazole ring and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a cyclopropyl ketone with hydrazine hydrate and trifluoroacetic acid under reflux conditions.

    Synthesis of the Chromenone Moiety: The chromenone structure is often prepared via the Pechmann condensation, which involves the reaction of a phenol with an ester in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves coupling the pyrazole and chromenone intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and chromenone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the chromenone structure.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives where trifluoromethyl groups are replaced by nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, the compound may exhibit significant activity due to its pyrazole and chromenone components. These structures are known for their roles in various biological processes, including enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of trifluoromethyl groups often enhances metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with pyrazole and chromenone structures can interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl groups may enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole ring but lacks the chromenone moiety.

    2-oxo-4-(trifluoromethyl)-2H-chromen: Contains the chromenone structure but not the pyrazole ring.

Uniqueness

The uniqueness of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide lies in its combination of both pyrazole and chromenone structures, along with the presence of multiple trifluoromethyl groups. This combination may confer unique biological activities and chemical reactivity not seen in simpler analogs.

This compound’s multifaceted nature makes it a valuable subject for further research and development across various scientific disciplines.

Properties

Molecular Formula

C20H15F6N3O3

Molecular Weight

459.3 g/mol

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide

InChI

InChI=1S/C20H15F6N3O3/c21-19(22,23)13-8-18(31)32-15-7-11(3-4-12(13)15)27-17(30)5-6-29-14(10-1-2-10)9-16(28-29)20(24,25)26/h3-4,7-10H,1-2,5-6H2,(H,27,30)

InChI Key

CJRIQXVOWOTSMX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCC(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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